molecular formula C20H14ClFN4O2 B2568693 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide CAS No. 941982-18-9

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B2568693
CAS No.: 941982-18-9
M. Wt: 396.81
InChI Key: IIOUGRDVTBYBOB-UHFFFAOYSA-N
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Description

The compound 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide (hereafter referred to as Compound A) is a pyrazolo[1,5-a]pyrazin-4-one derivative with a substituted acetamide side chain. Its structure features a 4-chlorophenyl group at the pyrazine ring’s 2-position and an N-(2-fluorophenyl)acetamide moiety. This scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial effects, as observed in structurally related compounds .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4O2/c21-14-7-5-13(6-8-14)17-11-18-20(28)25(9-10-26(18)24-17)12-19(27)23-16-4-2-1-3-15(16)22/h1-11H,12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOUGRDVTBYBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[1,5-a]pyrazines, characterized by a unique structure that includes a chlorophenyl group, a pyrazolo core, and an acetamide moiety. Its molecular formula is C25H22ClN4O3C_{25}H_{22}ClN_{4}O_{3}, with a molecular weight of 464.95 g/mol. The compound is achiral and has a logP value of 4.145, indicating its lipophilicity.

PropertyValue
Molecular FormulaC25H22ClN4O3
Molecular Weight464.95 g/mol
logP4.145
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area59.86 Ų

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Notably, compounds containing the pyrazolo[1,5-a]pyrazine structure have been associated with kinase inhibition, which is crucial for regulating various cellular processes including proliferation and apoptosis. This suggests that this compound may exhibit anticancer properties by inhibiting kinases involved in tumor growth .

Antimicrobial Activity

Research indicates that similar compounds in this class have demonstrated antimicrobial properties. The presence of both pyrazole and acetamide functionalities may contribute to this activity, although specific studies on this compound are still limited. Further investigations are necessary to elucidate its spectrum of antimicrobial efficacy and mechanisms .

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds within the pyrazolo[1,5-a]pyrazine family:

  • Inhibition of Kinases : A study highlighted that compounds with similar structures effectively inhibited several kinases implicated in cancer progression. This establishes a promising therapeutic pathway for developing anticancer agents .
  • Antiviral Properties : Some derivatives have shown potential against viral infections by targeting viral proteins, such as the hepatitis B virus core protein. This suggests that this compound may also possess antiviral capabilities .

Future Directions

The current understanding of the biological activity of this compound is still evolving. Future research should focus on:

  • In Vivo Studies : Conducting comprehensive in vivo studies to evaluate the pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity could lead to more potent derivatives.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms through which it exerts its biological effects will enhance our understanding and facilitate drug development.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (Compound B, )

  • Molecular Weight : 422.87 (vs. ~420–430 estimated for Compound A).
  • Substituents : 4-Ethoxyphenyl at pyrazine-2-position and N-(4-chlorophenyl)acetamide.
  • Key Properties : Higher lipophilicity (logP = 3.50) compared to Compound A (estimated logP ~3.0–3.5). The ethoxy group may enhance metabolic stability but reduce solubility .
  • Activity: Pyrazolo[1,5-a]pyrazinones with 4-aryl substitutions often exhibit kinase inhibitory activity, though specific data for Compound B are unavailable.

N-(4-Ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (Compound C, )

  • Molecular Weight : 386.43.
  • Substituents : 4-Methylphenyl at pyrazine-2-position and N-(4-ethylphenyl)acetamide.

2-(4-Chlorophenyl)-N-{2-[2-(3-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethyl}acetamide (Compound D, )

  • Substituents : 3-Methoxyphenyl at pyrazine-2-position and a flexible ethyl linker.

Derivatives with Modified Heterocyclic Cores

Tetrazolo[1,5-a]pyrazine Derivatives ()

  • Example: 2-(4-Chlorophenyl)-N-(5-isobutyl-8,8-dimethyl-6-oxo-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)acetamide .
  • Key Differences : Replacement of the pyrazolo ring with a tetrazolo system increases ring strain and electron deficiency, which may enhance reactivity but reduce metabolic stability .

Triazolo[1,5-a]pyrazine Derivatives ()

  • Example: 2-(2-Bromophenyl)-2-(7-(3,4-dichlorobenzyl)-6-oxo-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide .
  • Key Features : The triazolo core introduces additional nitrogen atoms, improving water solubility but possibly reducing membrane permeability .

Functional Group Modifications

Fluorine vs. Chlorine Substituents

  • Compound A’s 2-fluorophenyl group may improve bioavailability via enhanced hydrogen bonding and reduced metabolic oxidation compared to non-fluorinated analogs like Compound B .
  • The 4-chlorophenyl group in Compound A likely increases lipophilicity and steric bulk relative to 4-methyl or 4-methoxy variants (e.g., Compound C) .

Acetamide Side Chain Variations

  • Substitution of the N-aryl group (e.g., 2-fluorophenyl in Compound A vs. 4-chlorophenyl in Compound B) alters steric and electronic profiles, impacting target selectivity.

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